![molecular formula C19H21ClN2O5S B6577988 5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1172914-72-5](/img/structure/B6577988.png)
5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Description
5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O5S and its molecular weight is 424.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is 424.0859706 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- F2050-0509 serves as a catalyst for the greener synthesis of amines through transfer hydrogenation of imines. This method offers an environmentally friendly alternative to traditional amine synthesis processes .
- The compound acts as a versatile catalyst for reductive amination reactions. By facilitating the addition of an amino group to carbonyl compounds, it enables the synthesis of valuable amines. Notably, it follows a formal anti-Markovnikov hydroamination of terminal olefins .
- Researchers have reported F2050-0509 as an intermediate in the synthesis of glyburide, a widely used oral antidiabetic medication. Its role in this process underscores its significance in pharmaceutical chemistry .
- 5-Chloro-2-methoxybenzoic acid (a derivative of F2050-0509) has been employed in the synthesis of coordination complexes involving lanthanides (La), gallium (Ga), and lutetium (Lu). These complexes find applications in materials science and luminescent materials .
- The benzylic position of F2050-0509 is chemically reactive. Benzylic halides typically undergo substitution reactions via either SN1 or SN2 pathways. Understanding these reactions contributes to organic synthesis strategies .
Catalyst for Greener Amine Synthesis
Reductive Amination by Transfer Hydrogenation
Intermediate in Glyburide Synthesis
Building Block for Coordination Complexes
Benzylic Position Reactions
properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-12-19(23)22-9-3-4-13-5-7-15(11-16(13)22)21-28(24,25)18-10-14(20)6-8-17(18)27-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLUWTAKXSAJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
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